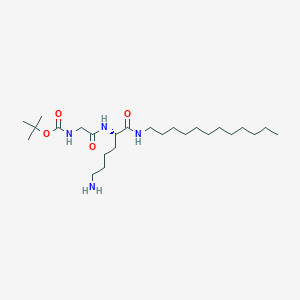
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide: is a chemical compound that belongs to the class of N-protected amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide typically involves the protection of the amino group of lysine with a Boc group, followed by the coupling of the protected lysine with glycine and dodecylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids and protecting groups under controlled conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Deprotected Lysine Derivatives: Resulting from the removal of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is used in peptide synthesis as a protected amino acid derivative. It facilitates the sequential addition of amino acids to form peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of amino acid modifications on protein function .
Medicine: Its ability to protect amino groups makes it useful in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of functionalized polymers and surfactants .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled deprotection of amino groups . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-proline: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: A Boc-protected diamine used in organic synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-N-dodecyl-L-lysinamide is unique due to its combination of a Boc-protected lysine with glycine and dodecylamine. This structure provides specific properties, such as enhanced solubility and stability, making it suitable for specialized applications in peptide synthesis and drug development .
Properties
CAS No. |
562870-05-7 |
|---|---|
Molecular Formula |
C25H50N4O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-(dodecylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C25H50N4O4/c1-5-6-7-8-9-10-11-12-13-16-19-27-23(31)21(17-14-15-18-26)29-22(30)20-28-24(32)33-25(2,3)4/h21H,5-20,26H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 |
InChI Key |
DCNXVATYQWIIEZ-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)

![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)



![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)

![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
